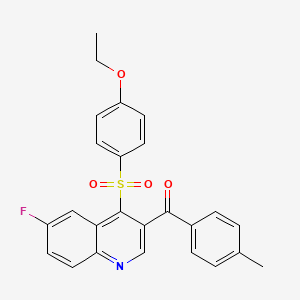

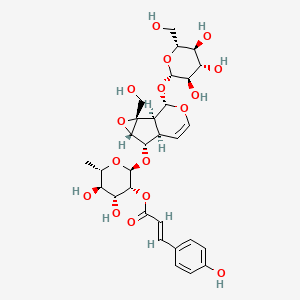

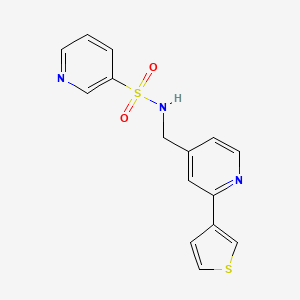

![molecular formula C6H11ClFN3 B2492933 [1-(2-Fluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 2197062-51-2](/img/structure/B2492933.png)

[1-(2-Fluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related imidazole derivatives often involves multistep chemical processes, including cyclization, N-alkylation, and chlorination steps. For example, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole from o-phenylenediamine and ethyl acetoacetate demonstrates the complexity of synthesizing halogenated imidazoles (Huang Jin-qing, 2009).

Molecular Structure Analysis

Structural analyses, including X-ray crystallography, reveal significant insights into the molecular configuration of imidazole derivatives. For instance, studies on isomorphism in imidazole-4-imines indicate the importance of weak intermolecular interactions in determining crystal packing and molecular twist (Hanna Skrzypiec et al., 2012).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, reflecting their versatile chemical properties. Their reactivity is often explored in the context of forming complexes with metals, demonstrating their potential as ligands in coordination chemistry. For example, the cytotoxic effects of Pt(II) complexes with 1-methyl-1H-imidazol-2-yl-methanamine derivatives on carcinoma cell lines have been compared to cisplatin, highlighting the role of DNA interaction in their mechanism of action (N. Ferri et al., 2013).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. These properties are influenced by the molecular structure and substituents on the imidazole ring.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are defined by the imidazole core's electronic configuration and the nature of substituents. Studies on the synthesis and antimicrobial evaluation of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine showcase the impact of different substituents on the antimicrobial activity of imidazole derivatives (D. Visagaperumal et al., 2010).

Scientific Research Applications

Synthesis and Characterization

- Novel oxadiazole derivatives from benzimidazole and their characterization have been studied, highlighting the versatility of imidazole derivatives in organic synthesis (Vishwanathan & Gurupadayya, 2014).

- Innovative one-pot multicomponent reactions for synthesizing substituted imidazopyrazines demonstrate the potential of imidazole derivatives in facilitating complex organic reactions (Galli et al., 2019).

Biological Efficacy and Interaction with DNA

- Research on benzimidazole-based Schiff base metal(II) complexes emphasizes their biological efficacy, including interactions with DNA and antimicrobial properties (Kumaravel & Raman, 2017).

Cytotoxic Effects and Anticancer Potential

- The cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines, indicating potential in cancer treatment (Ferri et al., 2013).

Antimicrobial and Antifungal Activities

- The design and synthesis of zirconium, cadmium, and iron complexes derived from Schiff base 2-aminomethylbenzimidazole, along with their evaluation for antimicrobial and antifungal activities, show the potential of these compounds in battling infectious diseases (al-Hakimi et al., 2020).

Fluorescence Properties and Molecular Structures

- The synthesis and fluorescence properties of a Zn~(2+) fluorescent probe using imidazole derivatives highlight their application in materials science and molecular imaging (Wen-yao, 2012).

Isomorphism in Crystal Structures

- Study on the isomorphism in two imidazole derivatives demonstrates their significance in crystallography and material science (Skrzypiec et al., 2012).

Safety and Hazards

properties

IUPAC Name |

[1-(2-fluoroethyl)imidazol-4-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FN3.ClH/c7-1-2-10-4-6(3-8)9-5-10;/h4-5H,1-3,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLBTESCXNXVLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CCF)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Fluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

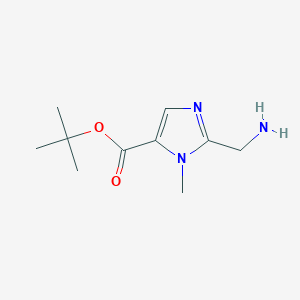

![1-Cyclopentyl-3-(5-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2492850.png)

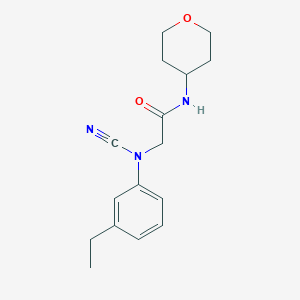

![N-(2-fluorophenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2492852.png)

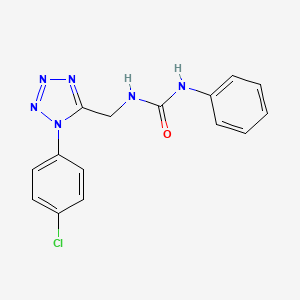

![1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B2492854.png)

![8-(2-oxo-2H-chromene-3-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2492859.png)

![Methyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2492864.png)